

# Application Notes and Protocols: Gageotetrin B Minimum Inhibitory Concentration (MIC) Assay

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## Compound of Interest

Compound Name: *Gageotetrin B*

Cat. No.: *B15138562*

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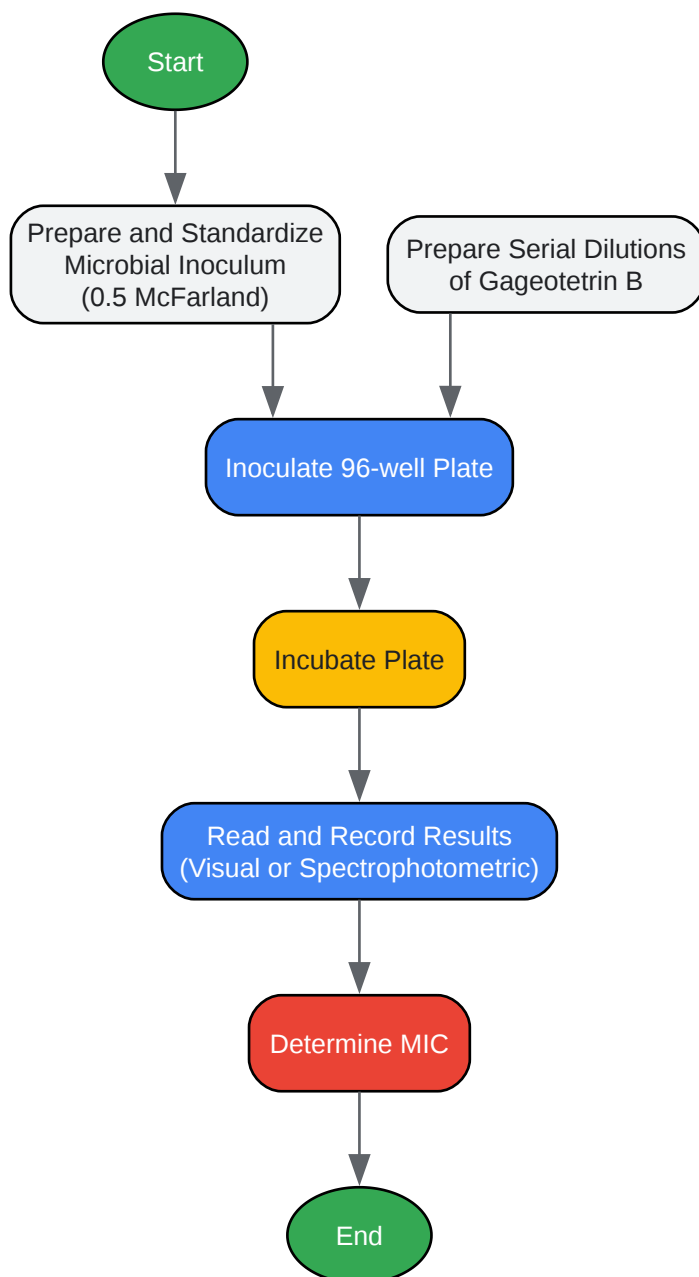
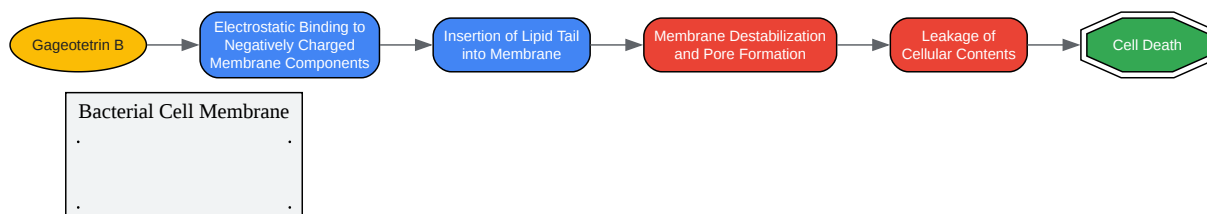
## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gageotetrin B** is a linear lipopeptide isolated from the marine bacterium *Bacillus subtilis*. It belongs to a unique class of di- and tetrapeptides linked to a novel fatty acid. **Gageotetrin B**, along with its analogs Gageotetrin A and C, has demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Notably, these compounds exhibit low cytotoxicity against human cancer cell lines, suggesting a favorable therapeutic window. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Gageotetrin B** using the broth microdilution method, a standardized procedure for assessing antimicrobial susceptibility.

### Mechanism of Action

The antimicrobial activity of lipopeptides like **Gageotetrin B** is primarily attributed to their interaction with and disruption of the microbial cell membrane. The cationic nature of the peptide portion of the molecule is drawn to the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. This initial electrostatic interaction facilitates the insertion of the lipid tail into the membrane bilayer, leading to membrane destabilization, increased permeability, and ultimately, cell death.



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